molecular formula C9H6F2N2 B1371739 4-Amino-7,8-difluoroquinoline CAS No. 1189107-49-0

4-Amino-7,8-difluoroquinoline

Cat. No.: B1371739
CAS No.: 1189107-49-0
M. Wt: 180.15 g/mol
InChI Key: ANZXGIJRDZNLHQ-UHFFFAOYSA-N
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Description

4-Amino-7,8-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H6F2N2The presence of fluorine atoms in the quinoline ring enhances its biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7,8-difluoroquinoline typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method is the cyclization of fluorinated anilines with three-carbon reagents . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions and the use of specialized fluorinating agents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7,8-difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Amino-7,8-difluoroquinoline involves its interaction with specific molecular targets. The fluorine atoms enhance its ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit the function of bacterial enzymes, leading to antibacterial effects . In cancer cells, it may interfere with DNA replication and repair mechanisms .

Comparison with Similar Compounds

  • 4-Amino-8-fluoroquinoline
  • 4-Amino-7-fluoroquinoline
  • 3-Amino-7-fluoroquinoline dihydrochloride
  • 4-Chloro-7,8-difluoroquinoline
  • 4-Bromo-7,8-difluoroquinoline

Comparison: 4-Amino-7,8-difluoroquinoline is unique due to the presence of two fluorine atoms, which significantly enhance its biological activity compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination provides better chemical stability and increased potency in biological applications .

Properties

IUPAC Name

7,8-difluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZXGIJRDZNLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670922
Record name 7,8-Difluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-49-0
Record name 7,8-Difluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-7,8-difluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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